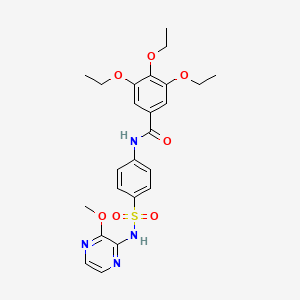

3,4,5-triethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide

Description

Properties

IUPAC Name |

3,4,5-triethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O7S/c1-5-33-19-14-16(15-20(34-6-2)21(19)35-7-3)23(29)27-17-8-10-18(11-9-17)36(30,31)28-22-24(32-4)26-13-12-25-22/h8-15H,5-7H2,1-4H3,(H,25,28)(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYSYBZTKVHBKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CN=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structureThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This typically includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by the following molecular formula: CHNOS. It contains a triethoxy group, a sulfamoyl moiety linked to a methoxypyrazine, and a benzamide structure. The synthesis typically involves multi-step reactions that incorporate various functional groups to enhance biological activity.

Antibacterial Properties

Research indicates that compounds similar to 3,4,5-triethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide exhibit significant antibacterial activity. For instance, derivatives have been tested against a range of bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. These studies often employ methods like Minimum Inhibitory Concentration (MIC) testing to evaluate efficacy .

Antifungal Activity

In addition to antibacterial effects, some synthesized derivatives demonstrate antifungal properties. Compounds with similar scaffolds have shown effectiveness against fungal strains like Candida albicans and Aspergillus niger, suggesting that the compound may also be beneficial in treating fungal infections .

Antidiabetic Effects

Emerging research highlights the potential of this compound in managing diabetes. Certain analogs have been found to exhibit antidiabetic activity comparable to insulin, indicating their possible role in glucose metabolism regulation .

Case Studies

- Antibacterial Study : A study synthesized several derivatives based on the triethoxybenzamide structure and evaluated their antibacterial activities. The results showed that certain compounds had MIC values significantly lower than traditional antibiotics, indicating their potential as new antibacterial agents .

- Antifungal Evaluation : In another study focusing on antifungal properties, derivatives were tested against clinical isolates of Candida. The findings revealed that some compounds exhibited greater efficacy than fluconazole, a common antifungal medication .

- Diabetes Management : A series of experiments assessed the antidiabetic activity of related compounds. These studies demonstrated that specific derivatives could lower blood glucose levels effectively in diabetic models, suggesting a promising avenue for diabetes treatment .

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. This compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Table 1: Key Structural and Physical Properties

Key Observations :

- Sulfamoyl Linkages : The 3-methoxypyrazine group in the target compound and NSA contrasts with tetrahydrofuran (5f) or fluorophenyl (compound 4) in analogs, altering hydrogen-bonding and steric interactions .

Table 2: Reported Bioactivities of Analogs

Key Observations :

- Target Specificity: NSA’s acrylamide group enables covalent binding to MLKL, a feature absent in the target compound. The triethoxy groups may instead favor non-covalent interactions with enzymes or receptors .

- PD-L1 Inhibition : Compound 4’s 5-chloro-2-methoxybenzamide scaffold suggests that electron-withdrawing groups enhance PD-L1 binding, a design insight applicable to the target compound .

- Antifungal Activity : LMM5’s oxadiazole ring highlights the role of heterocycles in targeting fungal enzymes, contrasting with the target’s pyrazine moiety .

Biological Activity

3,4,5-Triethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazine and sulfamoyl moieties. The general synthetic route can be outlined as follows:

- Formation of the Pyrazine Derivative : The starting materials are reacted to form a 3-methoxypyrazin-2-yl structure.

- Sulfamoylation : The pyrazine derivative is then subjected to sulfamoylation using appropriate sulfamic acid derivatives.

- Benzamide Formation : Finally, the benzamide linkage is created through acylation with 3,4,5-triethoxybenzoic acid.

Antitumor Activity

Research has indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, derivatives of pyrazole and benzamide have shown promising results against various cancer cell lines:

- Mechanism of Action : These compounds often inhibit key signaling pathways involved in tumor growth, such as BRAF(V600E) and EGFR pathways .

- Case Study : In a study evaluating N-alkyl-N-(4-methoxyphenyl)pyridin derivatives, compounds demonstrated GI50 values ranging from 1.55 to 13.5 μM against human tumor cell lines, suggesting that structural modifications can enhance cytotoxicity .

Antibacterial Activity

The antibacterial properties of similar compounds have also been explored:

- Activity Against Bacterial Strains : Compounds with the triethoxy and pyrazinyl groups have shown effectiveness against various bacterial strains, including resistant strains .

- Mechanism : The proposed mechanism includes disruption of bacterial cell membranes leading to cell lysis and death .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

| Structural Feature | Effect on Activity |

|---|---|

| Triethoxy Group | Enhances solubility and bioavailability |

| Pyrazinyl Moiety | Contributes to antitumor activity |

| Sulfamoyl Linkage | Potentially increases antibacterial properties |

Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activity of related compounds:

- Antitumor Studies : Pyrazole derivatives were noted for their ability to inhibit telomerase and other kinases crucial for cancer proliferation .

- Anti-inflammatory Effects : Some studies suggest that these compounds may also exhibit anti-inflammatory properties by inhibiting nitric oxide production in macrophages .

Q & A

Q. Experimental Validation :

- Comparative IC50 assays against MLKL and related kinases (RIPK1, RIPK3).

- Molecular dynamics simulations to assess triethoxy group interactions in the MLKL binding site .

How can researchers optimize reaction yields during the synthesis of the sulfamoylphenyl intermediate?

Advanced Research Focus

Critical parameters for optimizing the sulfamoylphenyl intermediate include:

- Temperature control : Maintain <5°C during diazotization to prevent byproduct formation .

- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate amide coupling .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve sulfonamide formation .

Q. Troubleshooting :

- Low yields may arise from moisture sensitivity ; ensure anhydrous conditions via molecular sieves or inert atmospheres .

- Monitor reaction progress with TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

How should researchers resolve contradictions in reported inhibition mechanisms (covalent vs. non-covalent)?

Advanced Research Focus

To address mechanistic discrepancies:

Chemical proteomics : Use alkyne-tagged probes to track covalent binding in cell lysates .

Surface plasmon resonance (SPR) : Measure real-time binding kinetics to distinguish covalent (irreversible) vs. competitive (reversible) interactions .

X-ray crystallography : Resolve co-crystal structures of the compound bound to MLKL to identify interaction motifs .

What experimental designs are recommended for validating target specificity in vivo?

Q. Advanced Research Focus

Transgenic models : Use MLKL-knockout mice to confirm on-target effects in necroptosis-driven pathologies (e.g., ischemic injury) .

Off-target profiling : Screen against a panel of 400+ kinases using KINOMEscan or similar platforms .

Pharmacokinetics : Assess bioavailability and tissue distribution via LC-MS/MS after oral/intravenous administration .

How can computational methods aid in predicting metabolite profiles?

Q. Advanced Research Focus

- CYP450 docking : Use AutoDock Vina to predict oxidative metabolism sites (e.g., ethoxy demethylation) .

- ADMET prediction : Tools like SwissADME estimate permeability (LogP = ~3.5) and CYP inhibition risks .

- Metabolite identification : Validate predictions with in vitro hepatocyte assays and HR-MS/MS fragmentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.